molecular formula C12H10ClNO2S B7962023 Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B7962023
M. Wt: 267.73 g/mol
InChI Key: GNSVTQODPXNWEG-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a carboxylate ester, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 4-chlorobenzyl bromide reacts with thioamide under basic conditions to form the thiazole ring.

  • Esterification: : The carboxylate ester is introduced by reacting the thiazole derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the ester group to an alcohol.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For instance, reacting with nucleophiles like amines or thiols can replace the chlorine atom with the nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its structural similarity to certain biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.

Uniqueness

Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct in its interactions and applications compared to its bromine or fluorine analogs.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVTQODPXNWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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